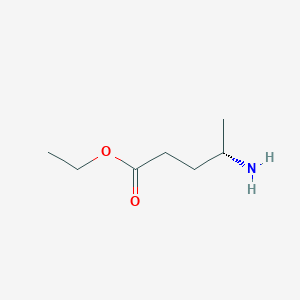
Ethyl (S)-4-aminopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-4-aminopentanoate is an organic compound that belongs to the class of esters It is derived from the amino acid L-lysine and is characterized by the presence of an ethyl ester group attached to the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (S)-4-aminopentanoate can be synthesized through several methods. One common approach involves the esterification of L-lysine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-4-aminopentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: L-lysine and ethanol.
Reduction: this compound amine.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (S)-4-aminopentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (S)-4-aminopentanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the active amino acid, which can then participate in various biochemical processes.
Comparison with Similar Compounds
Ethyl (S)-4-aminopentanoate can be compared with other similar compounds such as:
Ethyl (S)-2-aminobutanoate: Another ester derivative of an amino acid, but with a shorter carbon chain.
Ethyl (S)-3-aminopropanoate: Similar structure but with a different amino acid backbone.
Ethyl (S)-5-aminopentanoate: Similar structure but with an additional carbon in the backbone.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
ethyl (4S)-4-aminopentanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
GLFMNINNXRUOQV-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)CC[C@H](C)N |
Canonical SMILES |
CCOC(=O)CCC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















